Calcium 4-methyl-2-oxopentanoate dihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 4-methyl-2-oxopentanoate dihydrate typically involves the neutralization of 4-methyl-2-oxopentanoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
2C6H10O3+Ca(OH)2→Ca(C6H9O3)2+2H2O
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high purity and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pH, and concentration are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Calcium 4-methyl-2-oxopentanoate dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
Oxidation: 4-methyl-2-oxopentanoic acid.
Reduction: 4-methyl-2-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Calcium 4-methyl-2-oxopentanoate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in metabolic pathways, particularly in the degradation of leucine.
Medicine: Investigated for its potential therapeutic effects in conditions related to leucine metabolism, such as maple syrup urine disease.
Industry: Utilized in the production of supplements and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of calcium 4-methyl-2-oxopentanoate dihydrate involves its role as an intermediate in the metabolic pathway of leucine. It is converted to isovaleryl-CoA, which then enters various metabolic pathways to produce energy and other essential biomolecules. The compound interacts with enzymes such as branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex, facilitating the conversion of leucine to its downstream metabolites .
Comparison with Similar Compounds
Similar Compounds
Alpha-ketoisocaproic acid: A direct precursor in the leucine degradation pathway.
Calcium levulinate dihydrate: Another calcium salt with similar structural features but different biological roles.
4-oxopentanoic acid: A structurally related compound with different chemical properties
Uniqueness
Calcium 4-methyl-2-oxopentanoate dihydrate is unique due to its specific role in leucine metabolism and its potential therapeutic applications in metabolic disorders. Its calcium salt form enhances its stability and solubility, making it suitable for various industrial and research applications .
Properties
CAS No. |
352538-33-1 |
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Molecular Formula |
C12H22CaO8 |
Molecular Weight |
334.38 g/mol |
IUPAC Name |
calcium;4-methyl-2-oxopentanoate;dihydrate |
InChI |
InChI=1S/2C6H10O3.Ca.2H2O/c2*1-4(2)3-5(7)6(8)9;;;/h2*4H,3H2,1-2H3,(H,8,9);;2*1H2/q;;+2;;/p-2 |
InChI Key |
ZDWTWIPSCCEWEZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].O.O.[Ca+2] |
Origin of Product |
United States |
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